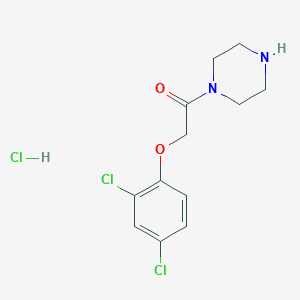

2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2.ClH/c13-9-1-2-11(10(14)7-9)18-8-12(17)16-5-3-15-4-6-16;/h1-2,7,15H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQSFOMAQKAZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS No. 1803590-23-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings, including case studies and data tables.

| Property | Value |

|---|---|

| Chemical Formula | C12H15Cl3N2O2 |

| Molecular Weight | 325.62 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone hydrochloride |

| CAS Number | 1803590-23-9 |

| Appearance | Powder |

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity. A study on phenoxyacetic acid derivatives showed significant antibacterial effects against various Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound due to its structural similarities .

Cytotoxicity and Antitumor Activity

The compound's potential cytotoxic effects have been explored in various cell lines. A notable study indicated that derivatives of dichlorophenoxyacetic acid displayed significant cytotoxicity against cancer cell lines such as Jurkat and HT29 . The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the cytotoxic activity, suggesting that the presence of electron-withdrawing groups enhances efficacy .

Case Study: Anticancer Activity

A recent investigation into novel thiazole compounds highlighted the importance of specific functional groups in enhancing anticancer activity. The study found that compounds with similar structural motifs to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenoxy Group

The 2,4-dichlorophenoxy group is critical for bioactivity. Structural analogues with alternative substitutions demonstrate distinct pharmacological profiles:

Key Insight : Dichlorination at the 2,4-positions enhances activity, likely due to increased lipophilicity and target binding affinity .

Modifications to the Piperazine Ring

Piperazine substitution patterns significantly influence pharmacological properties:

Key Insight : Bulky aryl substitutions (e.g., 3-fluoro-4-methoxybenzyl) improve blood-brain barrier penetration but may reduce aqueous solubility .

Replacement of Piperazine with Other Heterocycles

Replacing piperazine with piperidine or morpholine alters physicochemical properties:

Key Insight : Piperidine and morpholine analogues trade hydrogen-bonding capacity (from piperazine’s NH groups) for altered pharmacokinetics .

Vorbereitungsmethoden

One-Pot Etherification and Chlorination Method

-

- Phenol and monoxone are reacted under alkaline conditions with a catalyst to form phenoxyacetic acid sodium salt via etherification.

- The sodium salt solution is concentrated by vacuum distillation at 0.06–0.09 MPa and 35–55 minutes.

- Acidification with acetic acid removes impurities, isolating phenoxyacetic acid.

- Chlorination is performed using hydrochloric acid, an oxidant, and a chlorination catalyst (e.g., MgCl2, ZnCl2, SnCl4, AlCl3, TiCl4, BiCl3, phosphotungstic acid, Pt or Rh oxides) at 40 °C for 6 hours.

- The product is crystallized, filtered, washed with methanol, and dried at 130 °C.

-

- High purity 2,4-D with 98.6% content.

- Yield of 95.2% based on phenol.

- Atom economy of chlorinating agent reaches 100%, indicating a green and efficient process.

| Step | Conditions | Outcome |

|---|---|---|

| Etherification | Alkaline medium, catalyst, 40 min | Phenoxyacetic acid sodium salt |

| Vacuum Distillation | 0.06–0.09 MPa, 35–55 min | Concentrated acid solution |

| Chlorination | HCl, oxidant, chlorination catalyst, 40 °C, 6 h | 2,4-D, 98.6% purity, 95.2% yield |

Alternative Method Using Mono Chloro Acetic Acid

-

- Mono chloroacetic acid is added to sodium hydroxide solution and stirred.

- Phenol is added, pH adjusted to 11 with sodium bicarbonate.

- Heated at 100 °C for 40 minutes.

- Acidified to pH 4 with hydrochloric acid and cooled.

- Precipitated solids are washed and dried to obtain phenoxyacetic acid.

- Phenoxyacetic acid is chlorinated in acetic acid/water with iron phthalocyanine (FePC) catalyst under chlorine gas for 35–50 minutes.

- Product is cooled, filtered, and dried to yield 2,4-dichlorophenoxyacetic acid.

-

- Simplified process with controllable reaction.

- Reduced impurities such as 2,6-dichlorophenoxyacetic acid and monochlorobenzene derivatives.

| Step | Conditions | Outcome |

|---|---|---|

| Etherification | Mono chloroacetic acid, NaOH, 100 °C, 40 min | Phenoxyacetic acid |

| Chlorination | Acetic acid/water, FePC catalyst (0.1 mol%), Cl2 gas, 35–50 min | 2,4-D acid |

Coupling with Piperazine and Formation of Hydrochloride Salt

The key step to obtain 2-(2,4-dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves acylation of piperazine with 2,4-dichlorophenoxyacetyl chloride or equivalent activated derivatives.

Acylation Reaction

-

- 2,4-Dichlorophenoxyacetyl chloride is reacted with piperazine in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) under controlled temperature.

- The reaction proceeds via nucleophilic substitution of the acyl chloride by the piperazine nitrogen.

- Reaction conditions are optimized to avoid over-acylation or side reactions.

-

- The crude product is isolated by filtration or extraction.

- Recrystallization or washing with solvents such as methanol or ether improves purity.

Hydrochloride Salt Formation

- The free base is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.

- The hydrochloride salt precipitates as a powder, which is filtered and dried.

- This salt form improves compound stability and solubility for further applications.

| Step | Conditions | Outcome |

|---|---|---|

| Acylation | 2,4-Dichlorophenoxyacetyl chloride + piperazine, solvent, controlled temp | 2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one (free base) |

| Salt Formation | HCl treatment, precipitation | Hydrochloride salt, powder |

Summary Table of Preparation Methods

| Stage | Method/Conditions | Yield/Purity | Notes |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid synthesis | One-pot etherification and chlorination, catalysts, 40 °C, 6 h | 95.2% yield, 98.6% purity | Green, atom-efficient process |

| Alternative 2,4-D synthesis | Mono chloroacetic acid + phenol, NaOH, 100 °C, 40 min; chlorination with FePC catalyst | High purity, simplified process | Reduced impurities |

| Piperazine coupling | Acylation with 2,4-D acid chloride, solvent, controlled temperature | High conversion expected | Requires purification |

| Hydrochloride salt formation | HCl treatment, precipitation | Solid powder | Improves stability |

Research Findings and Analysis

- The one-pot chlorination method using a mixture of chlorination catalysts offers a highly efficient and green approach to synthesize 2,4-D acid with minimal waste and high atom economy, which is beneficial for industrial scale-up.

- The alternative method using mono chloroacetic acid and FePC catalyst allows better control over impurity profiles, which is critical for pharmaceutical-grade intermediates.

- The acylation of piperazine with 2,4-dichlorophenoxyacetyl chloride is a well-established method, but optimization of solvent, temperature, and stoichiometry is essential to maximize yield and minimize side products.

- Formation of the hydrochloride salt enhances the compound’s physicochemical properties, facilitating handling and formulation in downstream applications.

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Reagent Selection : Use a tertiary amine base (e.g., DIPEA) to deprotonate intermediates and drive the reaction to completion .

- Solvent Choice : Dichloromethane (DCM) is ideal for solubility and inertness in nucleophilic substitution reactions .

- Purification : Recrystallization from ethanol or acetone can improve purity. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperazine ring, dichlorophenoxy group, and ketone moiety.

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What in vitro models are appropriate for initial antimicrobial screening?

Methodological Answer:

- Strain Selection : Use Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) for broad-spectrum evaluation .

- Reference Compounds : Include Ketoconazole (antifungal) and Nitrofural (antibacterial) as positive controls .

- Protocol Standardization : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

- Standardize Testing Conditions : Control pH, temperature, and culture media composition (e.g., cation-adjusted Mueller-Hinton broth) .

- Compound Stability : Assess degradation under assay conditions via HPLC. Hydrolytic or oxidative instability in the hydrochloride salt may explain variability.

- Strain-Specific Sensitivity : Compare activity against clinical isolates versus reference strains to identify resistance mechanisms.

Q. What strategies can elucidate the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 enzymes (e.g., CYP51 for antifungals) or bacterial topoisomerases .

- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated microbial cells.

- Molecular Docking : Model interactions with target proteins (e.g., fungal lanosterol demethylase) to predict binding affinity .

Q. How do substituents on the piperazine ring influence pharmacological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with substituents like methyl, fluoro, or methoxy groups at the piperazine nitrogen.

- Activity Testing : Compare MIC values against parent compound. For example, chloro groups may enhance lipophilicity and membrane penetration .

- Computational Analysis : Use QSAR models to correlate electronic/steric properties with bioactivity.

Q. How can crystallographic data inconsistencies be resolved?

Methodological Answer:

- High-Resolution X-ray : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Polymorphism Screening : Test crystallization solvents (e.g., methanol vs. acetonitrile) to identify stable polymorphs.

- DFT Calculations : Compare experimental and computational bond lengths/angles to validate structural assignments.

Q. What in silico methods predict ADMET properties for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.